7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a base to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with 2-methoxybenzylamine and methyl acetoacetate under acidic conditions to form the hexahydroquinoline core.
Amidation: The final step involves the amidation of the hexahydroquinoline derivative with 2-methoxybenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, 7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the N-(2-methoxyphenyl) group.
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxamide: Contains a tetrahydroquinoline core instead of hexahydroquinoline.
Uniqueness
The presence of multiple functional groups and aromatic rings in 7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide makes it unique compared to similar compounds. These structural features contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other related compounds.
Properties
Molecular Formula |
C32H32N2O6 |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C32H32N2O6/c1-18-29(32(37)34-23-7-5-6-8-26(23)38-2)30(19-9-12-22(35)13-10-19)31-24(33-18)15-21(16-25(31)36)20-11-14-27(39-3)28(17-20)40-4/h5-14,17,21,30,33,35H,15-16H2,1-4H3,(H,34,37) |
InChI Key |
DFUXZGWAKWMXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC |
Origin of Product |
United States |
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